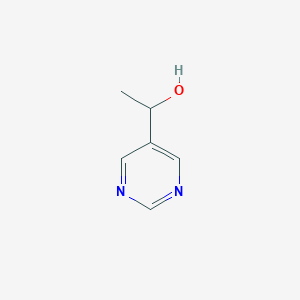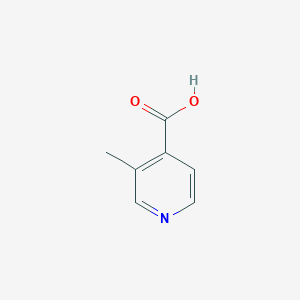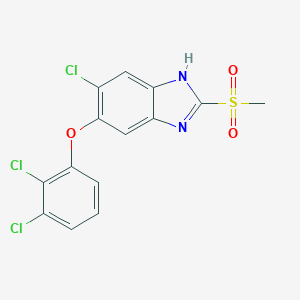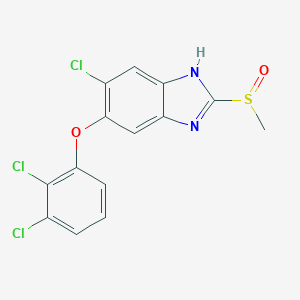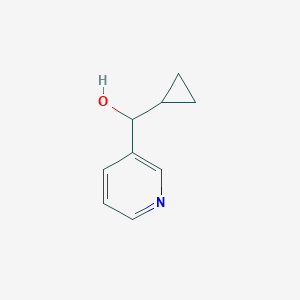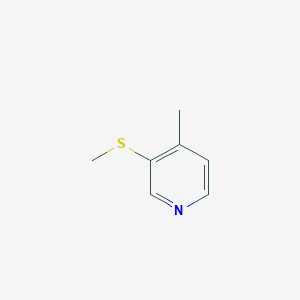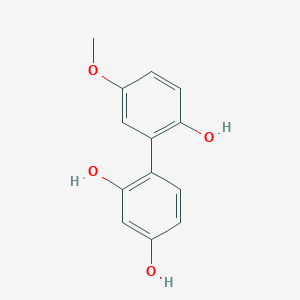
4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol, also known as quercetin, is a flavonoid widely found in plants, fruits, and vegetables. Quercetin has been extensively studied for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties.
作用機序
Quercetin exerts its therapeutic effects through various mechanisms, including the modulation of signaling pathways, gene expression, and enzyme activity. Quercetin has been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase, and reduce the production of inflammatory cytokines. Quercetin has also been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of various signaling pathways.
生化学的および生理学的効果
Quercetin has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and cancer cell growth. Quercetin has been shown to reduce the production of reactive oxygen species, which are associated with oxidative stress and cellular damage. Quercetin has also been shown to reduce the production of inflammatory cytokines, which are associated with chronic inflammation. Quercetin has also been shown to inhibit the growth and proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis.
実験室実験の利点と制限
Quercetin has several advantages for lab experiments, including its availability, low toxicity, and wide range of therapeutic applications. Quercetin is readily available and can be synthesized or extracted from natural sources. Quercetin also has low toxicity, making it suitable for in vitro and in vivo experiments. However, 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol has several limitations, including its poor solubility in water and low bioavailability. Quercetin also has a short half-life in vivo, which may limit its therapeutic efficacy.
将来の方向性
There are several future directions for 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol research, including the development of novel delivery systems to improve its bioavailability and efficacy. Quercetin nanoparticles and liposomes have been developed to improve its solubility and bioavailability. Further research is needed to determine the optimal dosage and duration of 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol treatment for various therapeutic applications. Quercetin has also been shown to interact with various signaling pathways and enzymes, suggesting its potential for the development of novel therapeutic agents. Further research is needed to identify the specific mechanisms of action and potential targets for 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol-based therapies.
Conclusion:
Quercetin is a flavonoid with potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties. Quercetin can be synthesized through various methods and has been extensively studied for its potential therapeutic applications. Quercetin exerts its therapeutic effects through various mechanisms and has several advantages and limitations for lab experiments. There are several future directions for 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol research, including the development of novel delivery systems and the identification of specific mechanisms of action and potential targets for 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol-based therapies.
合成法
Quercetin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of 2,4,5-trihydroxybenzaldehyde with acetophenone in the presence of a catalyst to produce 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol. Extraction from natural sources involves the use of solvents to extract 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol from plants, such as onions and apples.
科学的研究の応用
Quercetin has been extensively studied for its potential therapeutic applications, including its antioxidant, anti-inflammatory, and anticancer properties. Quercetin has been shown to reduce oxidative stress and inflammation, which are associated with various chronic diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Quercetin has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
特性
CAS番号 |
151601-12-6 |
|---|---|
製品名 |
4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol |
分子式 |
C13H12O4 |
分子量 |
232.23 g/mol |
IUPAC名 |
4-(2-hydroxy-5-methoxyphenyl)benzene-1,3-diol |
InChI |
InChI=1S/C13H12O4/c1-17-9-3-5-12(15)11(7-9)10-4-2-8(14)6-13(10)16/h2-7,14-16H,1H3 |
InChIキー |
GRHMMROGXFHHIS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)O)C2=C(C=C(C=C2)O)O |
正規SMILES |
COC1=CC(=C(C=C1)O)C2=C(C=C(C=C2)O)O |
同義語 |
[1,1-Biphenyl]-2,2,4-triol,5-methoxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




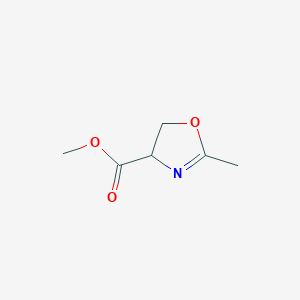
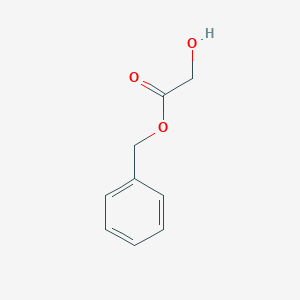

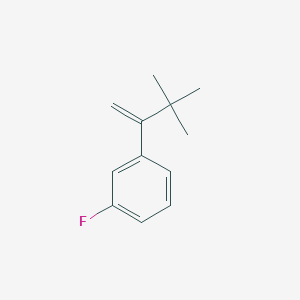
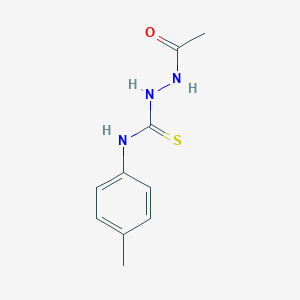
![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)
